![molecular formula C15H14ClN3OS3 B2762863 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114617-99-0](/img/new.no-structure.jpg)
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a thiazolopyrimidine derivative, known for its intriguing chemical structure and versatile reactivity. This compound exhibits a combination of thiazole, pyrimidine, and thioketone moieties, making it a significant subject of study in synthetic chemistry and various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically synthesized starting from 4-chloroaniline and butylthiol.
Key Steps
Formation of Thiazole Ring: : Condensation of 4-chloroaniline with carbon disulfide, followed by cyclization with chloroacetyl chloride to form the thiazole ring.
Pyrimidine Assembly: : Further reaction with guanidine or a substituted guanidine under basic conditions to construct the pyrimidine ring.
Thioether Formation: : Introduction of the butylthio group via nucleophilic substitution or addition reactions.
Industrial Production Methods
For large-scale production, the process involves continuous flow synthesis, which improves yield and purity. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to enhance efficiency and reduce by-products.
化学反应分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, forming sulfoxides and sulfones as major products.
Reduction: : Reduction typically targets the thioketone moiety, leading to the formation of corresponding thioethers or alcohols.
Substitution: : Nucleophilic substitution at the chloro- or thio-groups, yielding various derivatives depending on the reagent used.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, amines, and thiols under basic or acidic conditions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Thioethers and alcohols.
Substitution Products: : Various alkylated, aminated, and thiolated derivatives.
科学研究应用
Chemistry: : Utilized as an intermediate in organic synthesis, especially in creating heterocyclic compounds.
Biology: : Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored as a scaffold for designing new therapeutic agents, particularly in antiviral and anti-inflammatory research.
Industry: : Applied in the development of novel materials, such as polymers and advanced coatings.
作用机制
The compound exerts its effects primarily through interaction with various molecular targets. It may inhibit specific enzymes or interact with nucleic acids, disrupting essential biological pathways. The thiazole and pyrimidine rings play critical roles in binding to active sites, while the thioketone moiety is involved in redox reactions.
相似化合物的比较
Similar Compounds
5-(methylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : A methylthio derivative with similar properties but differing in solubility and reactivity.
3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : Lacks the butylthio group, resulting in different biological activity profiles.
5-(butylthio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : Absence of the chloro group, affecting its interactions with biological targets.
Uniqueness
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific functional groups, which contribute to its distinct reactivity and potential applications in various research fields. The presence of both butylthio and chloro groups enhances its versatility in synthetic modifications and biological interactions.
This compound serves as a bridge between synthetic chemistry and practical applications in medicine, biology, and industry, highlighting its multifaceted importance.
属性
CAS 编号 |
1114617-99-0 |
|---|---|
分子式 |
C15H14ClN3OS3 |
分子量 |
383.93 |
IUPAC 名称 |
5-butylsulfanyl-3-(4-chlorophenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H14ClN3OS3/c1-2-3-8-22-14-17-12-11(13(20)18-14)23-15(21)19(12)10-6-4-9(16)5-7-10/h4-7H,2-3,8H2,1H3,(H,17,18,20) |
InChI 键 |
NVPKARNPPKZGBN-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=C(C=C3)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


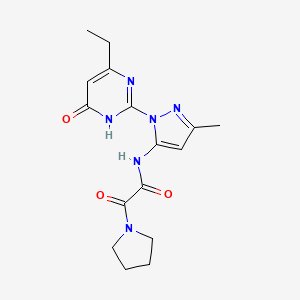
![5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2762784.png)
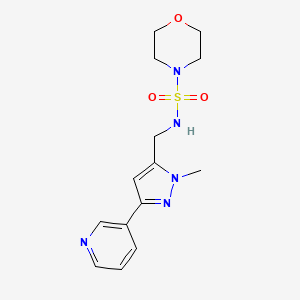
![Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate](/img/structure/B2762787.png)
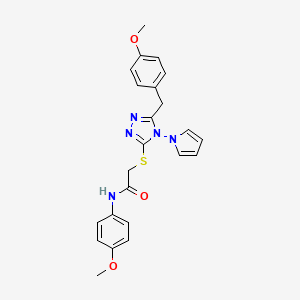

![2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)

![4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)
![N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2762796.png)
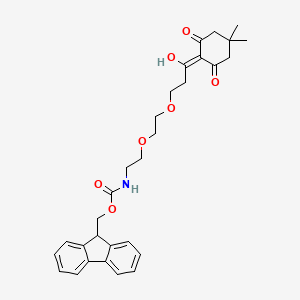
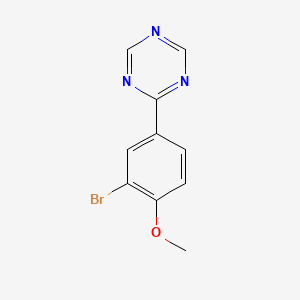
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)
![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)
